Propyl heptanoate

Description

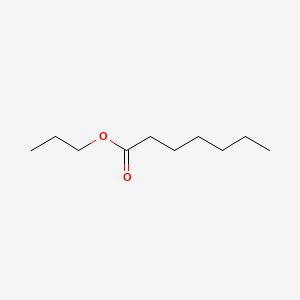

Structure

3D Structure

Properties

IUPAC Name |

propyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-6-7-8-10(11)12-9-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZVPQKWYFZLLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228397 | |

| Record name | Propyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with an ethereal odour | |

| Record name | Propyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/21/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

207.00 to 208.00 °C. @ 760.00 mm Hg | |

| Record name | Propyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in most organic solvents; insoluble in water | |

| Record name | Propyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/21/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.85705 (20°) | |

| Record name | Propyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/21/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7778-87-2 | |

| Record name | Propyl heptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7778-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl heptanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL HEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43257OA2O9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-63.5 °C | |

| Record name | Propyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Propyl Heptanoate (B1214049): Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structure of propyl heptanoate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodologies.

Chemical Structure

This compound is a fatty acid ester with the IUPAC name this compound.[1][2] It is characterized by a heptanoyl group attached to a propyl group through an ester linkage.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| SMILES | CCCCCCC(=O)OCCC[1][2][3][4] |

| InChI | InChI=1S/C10H20O2/c1-3-5-6-7-8-10(11)12-9-4-2/h3-9H2,1-2H3[1][2][3] |

| InChIKey | UWZVPQKWYFZLLW-UHFFFAOYSA-N[1][2][3] |

| CAS Number | 7778-87-2[5][6][7] |

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic ethereal and fruity odor.[5][6][8] It is a stable, synthetic flavoring agent found in some foods and beverages.[8]

General Properties

| Property | Value |

| Molecular Formula | C10H20O2[1][3][5][6] |

| Molecular Weight | 172.26 g/mol [1][6] |

| Appearance | Colorless liquid[1][5][6] |

| Odor | Ethereal, fruity, reminiscent of grape[2][5][6][8] |

Quantitative Physicochemical Data

| Property | Value | Conditions |

| Melting Point | -63.5 °C to -64 °C[1][8][9] | |

| Boiling Point | 207 °C to 208 °C[1][5][8][9] | @ 760.00 mm Hg[1] |

| Density | 0.85705 g/cm³ | @ 20 °C[1] |

| 0.869 g/mL | @ 25 °C[5][8][10] | |

| Refractive Index | 1.4160-1.41894 | @ 20 °C[1] |

| 1.417 | @ 20 °C[5][8] | |

| Solubility | Insoluble in water[1][5][6] | |

| Soluble in most organic solvents[1][5][6] | ||

| 33.39 mg/L in water (estimated) | @ 25 °C[2][11] | |

| Vapor Pressure | 0.233 mmHg (estimated) | @ 25 °C[5][11] |

| Flash Point | 170 °F (76.67 °C)[5][6][8] | |

| LogP (o/w) | 3.842 (estimated)[2][11] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound can be synthesized by the Fischer esterification of heptanoic acid and propanol (B110389) in the presence of an acid catalyst.[6][8]

Materials:

-

Heptanoic acid

-

Propanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

Methodology:

-

In a round-bottom flask, combine heptanoic acid and an excess of propanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Reflux the mixture for several hours to drive the equilibrium towards the ester product.

-

After cooling, transfer the mixture to a separatory funnel and wash with water to remove excess propanol and sulfuric acid.

-

Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

-

Wash again with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the identification and quantification of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms).

Methodology:

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 100 ppm).[12]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.[12]

-

GC Separation:

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp up to 220 °C at 10 °C/min, and hold for 5 minutes.[12]

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum. The PubChem database indicates significant peaks at m/z 43, 113, 61, 41, and 131.[1]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of this compound, particularly for purity assessments.[12][13]

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]

Methodology:

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[12]

-

Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[12]

-

Chromatographic Conditions:

-

Injection: Inject 10 µL of the prepared sample.[12]

-

Data Analysis: Determine the purity of this compound by analyzing the peak area percentages in the chromatogram.

Visualized Workflow

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. This compound | C10H20O2 | CID 229377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0034457) [hmdb.ca]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound - Wikidata [wikidata.org]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. Heptanoic acid, propyl ester [webbook.nist.gov]

- 8. This compound | 7778-87-2 [chemicalbook.com]

- 9. This compound [stenutz.eu]

- 10. shriramassociate.in [shriramassociate.in]

- 11. This compound, 7778-87-2 [thegoodscentscompany.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Physical Properties of Propyl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of propyl heptanoate (B1214049) (C₁₀H₂₀O₂), a fatty acid ester. The information is presented to support research and development activities where this compound's physical characteristics are of importance. Data is compiled from various sources and presented in a structured format, supplemented by detailed experimental protocols for property determination and a workflow visualization for its synthesis.

Core Physical Properties

Propyl heptanoate is a colorless liquid known for its characteristic fruity, ethereal odor.[1][2] It is found naturally in some fruits, such as fresh apples, and is also synthesized for use as a flavoring agent in beverages, ice cream, candy, and baked goods.[2]

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Weight | 172.26 g/mol | - |

| Boiling Point | 207.0 - 208.0 °C | @ 760.00 mm Hg |

| Melting Point | -63.5 °C to -64.8 °C | - |

| Density | 0.869 g/mL | @ 25 °C |

| 0.857 g/mL | @ 20 °C | |

| Refractive Index | 1.417 - 1.421 | n20/D (Sodium D-line at 20°C) |

| Vapor Pressure | 0.233 mm/Hg | @ 25.00 °C |

| Flash Point | 170.00 °F (76.67 °C) | Closed Cup |

| Water Solubility | 33.39 mg/L | @ 25 °C (Estimated) |

| Solubility | Soluble in alcohol and most organic solvents; insoluble in water.[1][3][4] | - |

[Citations: Molecular Weight[1][3], Boiling Point[1][3][5][6], Melting Point[1][3][5][7], Density[1][2][3][8], Refractive Index[3][5][7], Vapor Pressure[7], Flash Point[3][4][8], Water Solubility[4][6]]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.[9]

Methodology: Thiele Tube Method

This method is suitable for small sample volumes (less than 0.5 mL).[10]

-

Sample Preparation: A small volume (approx. 0.2-0.3 mL) of this compound is placed into a small glass vial (e.g., a Durham tube). A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.[10]

-

Apparatus Setup: The vial is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb. This assembly is then inserted into a Thiele tube containing a high-boiling mineral oil.[10]

-

Heating: The side arm of the Thiele tube is gently and continuously heated. This design ensures uniform heat circulation.[10]

-

Observation: As the temperature rises, dissolved air will first exit the capillary tube. As the liquid approaches its boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube. The heating is continued until the bubbling is vigorous.[10]

-

Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature recorded the instant the stream of bubbles stops and liquid is drawn back into the capillary tube.[9] This signifies that the vapor pressure of the sample is equal to the atmospheric pressure.[9]

Density is the mass of a substance per unit volume (Density = mass/volume). It is an intrinsic property that can be used to identify a substance.

Methodology: Mass and Volume Measurement

-

Mass Measurement: The mass of a clean, dry graduated cylinder is measured using an electronic balance.[11]

-

Volume Measurement: A specific volume of this compound (e.g., 10-25 mL) is added to the graduated cylinder. The volume is read precisely from the bottom of the liquid's meniscus.[11]

-

Combined Mass Measurement: The mass of the graduated cylinder containing the liquid is measured.[11]

-

Calculation: The mass of the empty cylinder is subtracted from the combined mass to find the mass of the this compound sample. The density is then calculated by dividing the mass of the liquid by its measured volume.[11]

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent. For improved accuracy, measurements should be repeated multiple times and the average value taken.[11]

The refractive index (n) of a medium is a dimensionless number that describes how fast light travels through that material.[12] It is defined as the ratio of the speed of light in a vacuum to the speed of light in the medium.

Methodology: Abbe Refractometer

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[13]

-

Instrument Calibration: The refractometer is first calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the surface of the main prism.

-

Measurement: The prism is closed and locked. The light source is positioned, and while looking through the eyepiece, the adjustment knob is turned until the boundary line (the line separating the light and dark fields) is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature is also noted from the built-in thermometer, as the refractive index is temperature-dependent. The reading is typically reported at 20°C with light from a sodium D-line (n20/D).

Visualization of Experimental Workflow

The following diagram illustrates a standard laboratory workflow for the synthesis of this compound via Fischer esterification, a common method for producing esters.[2][14]

References

- 1. This compound | C10H20O2 | CID 229377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7778-87-2 [chemicalbook.com]

- 3. This compound [chembk.com]

- 4. This compound, 7778-87-2 [thegoodscentscompany.com]

- 5. This compound [stenutz.eu]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0034457) [hmdb.ca]

- 7. parchem.com [parchem.com]

- 8. shriramassociate.in [shriramassociate.in]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. louis.uah.edu [louis.uah.edu]

- 13. pubs.aip.org [pubs.aip.org]

- 14. echemi.com [echemi.com]

Propyl Heptanoate (CAS No. 7778-87-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl heptanoate (B1214049), also known as propyl heptoate or n-propyl n-heptanoate, is a fatty acid ester with the chemical formula C₁₀H₂₀O₂. It is a colorless liquid recognized by its characteristic fruity and waxy aroma, reminiscent of grape, pear, and pineapple.[1][2][3] This compound is primarily utilized as a synthetic flavoring and fragrance agent in the food, beverage, and cosmetic industries.[3][4] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, spectral analysis, applications, and safety information for propyl heptanoate, intended to support research, development, and quality control activities.

Physicochemical Properties

This compound is characterized by its ester functional group, which dictates its physical and chemical behavior. It is soluble in most organic solvents and insoluble in water.[3][5] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7778-87-2 | [4] |

| Molecular Formula | C₁₀H₂₀O₂ | [4] |

| Molecular Weight | 172.27 g/mol | [3] |

| Boiling Point | 207-208 °C (at 760 mm Hg) | [1][2][4] |

| Melting Point | -63 to -64 °C | [1][2][4] |

| Density | 0.869 g/mL (at 25 °C) | [1][2] |

| Refractive Index (n20/D) | 1.417 | [1][2] |

| Flash Point | 76.67 °C (170 °F) | [4] |

| Vapor Pressure | 0.129 mm Hg (at 25 °C, est.) | [4] |

| logP (XlogP3-AA) | 3.50 (estimated) | [4] |

Synthesis

The primary industrial synthesis of this compound is achieved through the Fischer-Speier esterification of heptanoic acid with propanol (B110389). This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid or p-toluenesulfonic acid.[2] The equilibrium of this reversible reaction is driven towards the product side by removing the water formed during the reaction, often via azeotropic distillation.[6]

Experimental Protocol: Fischer Esterification

This protocol is a representative example for the synthesis of this compound.

Materials:

-

Heptanoic acid

-

n-Propanol (excess)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (B28343) (for azeotropic removal of water, optional)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Apparatus: Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, heating mantle, rotary evaporator, distillation apparatus.

Procedure:

-

Reaction Setup: In a round-bottom flask, combine heptanoic acid and an excess of n-propanol (e.g., a 1:3 molar ratio). If using a Dean-Stark trap, add toluene.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).

-

Reflux: Heat the mixture to reflux. If using a Dean-Stark trap, continue refluxing until no more water is collected.[6] Typically, this takes 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution) to neutralize the acid, and finally with brine.[6]

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess propanol and toluene using a rotary evaporator.[6]

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.[6]

Diagram 1: Synthesis and Purification Workflow

A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

Structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Interpretation | Reference(s) |

| ¹H NMR | ~4.0 ppm (triplet) | -O-CH₂- protons of the propyl group | [7] (by analogy) |

| ~2.2 ppm (triplet) | -C(=O)-CH₂- protons of the heptanoyl group | [7] (by analogy) | |

| ~0.9 ppm (triplets) | Terminal CH₃ groups | [7] (by analogy) | |

| ¹³C NMR | ~174 ppm | Carbonyl carbon (-C=O) | [7] (by analogy) |

| ~66 ppm | Methylene carbon of the ester oxygen (-O-CH₂-) | [7] (by analogy) | |

| IR Spectroscopy | ~1735-1750 cm⁻¹ | Strong C=O stretching (characteristic of esters) | [8] (by analogy) |

| ~1180-1200 cm⁻¹ | C-O stretching | [8] (by analogy) | |

| Mass Spectrometry (EI) | m/z 113 | [CH₃(CH₂)₅CO]⁺ (Acylium ion) | [4] |

| m/z 43 | [C₃H₇]⁺ (Propyl cation) | [4] | |

| m/z 61 | [C₃H₅O₂]⁺ (McLafferty rearrangement product) | [4] |

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

GC Conditions:

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

-

Injector Temperature: 250 °C.[9]

-

Injection Mode: Split (e.g., 50:1) or splitless for trace analysis.[5]

-

Oven Program: Initial temperature 60 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.[5]

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and identification.[5]

-

Ion Source Temperature: 230 °C.

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of 1 mg/mL.[5]

-

Perform serial dilutions to create calibration standards for quantitative analysis.

-

For complex matrices, a liquid-liquid extraction may be required to isolate the analyte.[5]

Diagram 2: Analytical Workflow for GC-MS

A typical workflow for the GC-MS analysis of this compound.

Applications and Usage

This compound is classified as a GRAS (Generally Recognized as Safe) substance by the FEMA (Flavor and Extract Manufacturers Association) under number 2948.[4][5] Its primary application is as a flavoring agent in a variety of consumer products.

Table 3: Application and Usage Levels of this compound

| Product Category | Typical Usage Level (ppm) | Flavor Profile | Reference(s) |

| Beverages (Soft Drinks) | 3.8 - 4.0 | Fruity, grape-like | [2][10] |

| Ice Cream, Ices | 5.1 | Fruity, pineapple, pear | [2][4] |

| Candy, Confectionery | 5.9 | Sweet, waxy, fruity | [2][4] |

| Baked Goods | 18 | Apple, citrus notes | [2] |

| Alcoholic Beverages | 3.0 | Cognac, rum notes | [10] |

-

Flavor Characteristics: At concentrations of 5-15 ppm, it imparts sweet, waxy, fruity notes of pineapple, pear, and apple with slight green, grassy nuances.[1][2]

-

Fragrance: It is also used in fragrance formulations, with recommended usage levels up to 8.0% in the fragrance concentrate.[3][4]

Safety and Toxicology

This compound has been evaluated for safety by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded it poses no safety concern at current levels of intake when used as a flavoring agent.[5]

Table 4: GHS Hazard Information

| Hazard Statement | Code | Description | Reference(s) |

| Health | H302 | Harmful if swallowed. | [11] |

| H315 | Causes skin irritation. | [11] | |

| H319 | Causes serious eye irritation. | [11] | |

| H335 | May cause respiratory irritation. | [11] | |

| Environmental | H412 | Harmful to aquatic life with long lasting effects. | [12] |

Toxicological Summary:

-

Mutagenicity: No mutagenic effects were observed in various tests with bacteria and mammalian cell cultures.[12]

-

Reproductive Toxicity: Animal studies showed no indication of fertility impairment.[12]

-

Teratogenicity: The substance did not cause malformations in animal studies, though developmental toxicity was observed at high doses that were also toxic to the parent animals.[12]

-

Carcinogenicity: No data is available concerning carcinogenic effects.[12]

Handling and Storage:

-

Wear protective gloves and eye protection during handling.[12]

-

Avoid release to the environment.[12]

-

Store in a well-ventilated place in sealed containers made of glass, tin, or resin-lined materials.[2]

Conclusion

This compound (CAS No. 7778-87-2) is a well-characterized ester with significant applications in the flavor and fragrance industries. Its synthesis via Fischer esterification is a standard and scalable process. The compound's identity and purity can be reliably determined using common spectroscopic and chromatographic techniques. Based on current toxicological data, it is considered safe for its intended use as a flavoring agent within established limits. This guide provides the core technical information required for its effective use and analysis in a research and development setting.

References

- 1. This compound | 7778-87-2 [chemicalbook.com]

- 2. This compound, 7778-87-2 [perflavory.com]

- 3. This compound, 7778-87-2 [thegoodscentscompany.com]

- 4. This compound | C10H20O2 | CID 229377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. infrared spectrum of propyl methanoate C4H8O2 HCOOCH2CH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of propyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. benchchem.com [benchchem.com]

- 10. This compound [chembk.com]

- 11. Heptanoic acid, propyl ester [webbook.nist.gov]

- 12. cerritos.edu [cerritos.edu]

Propyl Heptanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of propyl heptanoate (B1214049), a fatty acid ester recognized for its characteristic fruity aroma. The document details its chemical identity, physical and chemical properties, and a comprehensive experimental protocol for its synthesis via Fischer esterification. This guide is intended for professionals in research, science, and drug development who require detailed technical information on this compound.

Chemical Identity and Nomenclature

Propyl heptanoate is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] It is classified as a fatty acid ester, resulting from the formal condensation of heptanoic acid and propan-1-ol.[1][3]

Synonyms:

The compound is also known by several synonyms, which are frequently encountered in commercial and scientific literature. These include:

-

Enanthic acid propyl ester[5]

Physicochemical Properties

This compound is a colorless liquid with a characteristic strong, ether-like, fruity odor reminiscent of grape, pineapple, and pear.[5][6] It is utilized as a synthetic flavoring agent in various food products and as a fragrance component.[6][7] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O₂ | [2][5][8] |

| Molecular Weight | 172.26 g/mol | [2][5] |

| Appearance | Colorless liquid | [1][5] |

| Odor | Fruity, ether-like | [5][6] |

| Boiling Point | 207-208 °C at 760 mmHg | [1][5] |

| Melting Point | -63.5 °C to -64.8 °C | [1][5] |

| Density | 0.869 g/mL at 25 °C | [5] |

| Refractive Index | 1.417 at 20 °C | [5] |

| Flash Point | 76.7 °C (170 °F) | [5][7] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and most organic solvents. | [1][5] |

| CAS Number | 7778-87-2 | [2][5] |

| IUPAC Name | This compound | [1][2] |

Synthesis of this compound via Fischer Esterification

The most common and industrially significant method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of heptanoic acid with propan-1-ol. The overall reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side by using an excess of one of the reactants (usually the alcohol) or by removing the water formed during the reaction.

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials:

-

Heptanoic acid

-

Propan-1-ol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid

-

Toluene (B28343) (for azeotropic removal of water, optional)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether or other suitable extraction solvent

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine heptanoic acid and an excess of propan-1-ol (typically a 2 to 3-fold molar excess).

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring. The addition is exothermic and should be done in a well-ventilated fume hood.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature will be close to the boiling point of propan-1-ol (97 °C). Maintain the reflux for 2-4 hours. To drive the reaction to completion, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove the water as it is formed.

-

Work-up: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing:

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted heptanoic acid. Carbon dioxide gas will evolve, so vent the separatory funnel frequently.

-

Wash the organic layer with water.

-

Finally, wash the organic layer with brine to remove any remaining water-soluble impurities.

-

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the excess propan-1-ol and any extraction solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound via Fischer esterification.

Caption: Workflow for the synthesis of this compound.

Biological and Industrial Relevance

This compound is primarily recognized for its applications in the food and fragrance industries. It is listed as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][5] Its fruity and wine-like aroma makes it a valuable component in the formulation of artificial fruit flavors, particularly for apple, grape, and pineapple notes, which are used in beverages, ice cream, candy, and baked goods.[6][7] In the fragrance industry, it is used in perfumes and other scented products.

While not a primary focus of drug development, as a fatty acid ester, this compound is part of the broader class of lipids and can be involved in general lipid metabolism.[3] However, specific signaling pathways directly involving this compound are not well-documented in scientific literature. Its primary relevance to the pharmaceutical industry may lie in its use as an excipient in certain formulations, although this is not its principal application.

Conclusion

This compound is a well-characterized fatty acid ester with significant applications in the flavor and fragrance industries. Its synthesis via Fischer esterification is a robust and scalable process. This technical guide provides researchers and professionals with the essential nomenclature, physicochemical data, and a detailed experimental protocol to support further research and application of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H20O2 | CID 229377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0034457) [hmdb.ca]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. This compound | 7778-87-2 [chemicalbook.com]

- 6. Buy Heptyl heptanoate | 624-09-9 [smolecule.com]

- 7. Propyl hexanoate - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Occurrence of Propyl Heptanoate (B1214049) in Fruits

This technical guide provides a comprehensive overview of the natural occurrence of propyl heptanoate in various fruits. This compound (C10H20O2) is an ester known for its sweet, fruity aroma, contributing to the complex flavor profiles of many fruits. This document summarizes its presence in different fruit species, details the methodologies for its extraction and quantification, and illustrates the relevant biochemical pathways and analytical workflows.

Natural Occurrence of this compound in Fruits

This compound has been reported to be a volatile component in a variety of fruits. While extensive quantitative data for this specific ester is limited in publicly available literature, its presence is noted in several key fruit species. The characteristic fruity, ripe, and wine-like aroma of this compound suggests its role as a contributor to the sensory properties of these fruits.[1]

Table 1: Summary of Natural Occurrence of this compound in Various Fruits

| Fruit Species | Scientific Name | Reported Occurrence | Quantitative Data (µg/kg) |

| Apple | Malus domestica | Present[1] | Not available in cited literature |

| Pear | Pyrus communis | Expected[1] | Not available in cited literature |

| Pineapple | Ananas comosus | Expected[1] | Not available in cited literature |

| Grape | Vitis vinifera | Expected[1] | Not available in cited literature |

| Strawberry | Fragaria × ananassa | Expected[1] | Not available in cited literature |

Note: The presence of this compound is inferred from databases of fruit volatiles. Specific concentrations can vary significantly based on cultivar, ripeness, and storage conditions.

Biosynthesis of this compound in Fruits

The formation of this compound in fruits occurs through the esterification of propanol (B110389) with heptanoic acid, a reaction catalyzed by the enzyme alcohol acyltransferase (AAT). This process is part of the broader fatty acid metabolism pathway, which produces a diverse array of volatile esters that constitute the characteristic aroma of fruits.

Experimental Protocols for the Analysis of this compound in Fruits

The analysis of volatile compounds like this compound in fruit matrices is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive and allows for the identification and quantification of volatile and semi-volatile compounds.

3.1. Materials and Reagents

-

Fruit Samples: Fresh, ripe fruits, homogenized.

-

Internal Standard (IS): A solution of a compound not naturally present in the fruit (e.g., 2-octanone (B155638) or a deuterated analog of this compound) of known concentration in a suitable solvent.

-

Sodium Chloride (NaCl): Analytical grade.

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for a broad range of volatile compounds.

-

Headspace Vials: 20 mL glass vials with PTFE/silicone septa and magnetic screw caps.

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).

3.2. Sample Preparation

-

Accurately weigh a precise amount of the homogenized fruit sample (e.g., 5.0 g) into a 20 mL headspace vial.

-

Add a known amount of the internal standard solution to the vial.

-

Add a precise amount of NaCl (e.g., 1.0 g) to increase the ionic strength of the sample matrix, which aids in the release of volatile compounds into the headspace.

-

Immediately seal the vial with a magnetic screw cap and vortex for 30 seconds to ensure thorough mixing.

3.3. Headspace Solid-Phase Microextraction (HS-SPME)

-

Place the sealed vial in a temperature-controlled autosampler or water bath set to a specific temperature (e.g., 40-60 °C).

-

Equilibrate the sample for a defined period (e.g., 15 minutes) with agitation to allow for the partitioning of volatile compounds into the headspace.

-

Expose the pre-conditioned SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) while maintaining the set temperature and agitation.

3.4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: After the extraction period, the SPME fiber is immediately transferred to the GC injection port for thermal desorption of the analytes. The injector is typically operated in splitless mode at a temperature of around 250°C.

-

Gas Chromatography:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: An example program starts at 40°C (hold for 2 min), then ramps up to 240°C at a rate of 5°C/min, and holds for 5 min. This program should be optimized based on the specific instrument and column.

-

-

Mass Spectrometry:

-

Ion Source Temperature: Typically set around 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: A full scan is used for the identification of unknown compounds, while Selected Ion Monitoring (SIM) can be used for higher sensitivity in quantification of target compounds.

-

3.5. Data Analysis and Quantification

-

Identification: this compound is identified by comparing its mass spectrum and retention time with those of a certified reference standard. Identification can also be supported by matching the mass spectrum with a spectral library (e.g., NIST, Wiley).

-

Quantification: The concentration of this compound is determined by creating a calibration curve. This is done by analyzing a series of standards with known concentrations of this compound and a constant concentration of the internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. The concentration in the fruit sample is then calculated from this calibration curve. Results are typically expressed in micrograms per kilogram (µg/kg) of fresh fruit weight.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound in fruit samples.

Conclusion

This compound is a naturally occurring ester that contributes to the characteristic aroma of several fruits. While its presence has been noted in fruits such as apples, pears, pineapples, grapes, and strawberries, there is a notable lack of quantitative data in the existing scientific literature. The analytical methodology for its determination, primarily HS-SPME-GC-MS, is well-established for similar volatile esters and can be readily applied for the accurate quantification of this compound. Further research is warranted to quantify the concentration of this aroma compound across a wider range of fruit species and cultivars to better understand its contribution to fruit flavor and quality. This knowledge will be invaluable for the food and beverage industries, as well as for agricultural science in the context of breeding programs aimed at enhancing fruit aroma.

References

Propyl heptanoate odor and flavor profile

An In-depth Technical Guide to the Odor and Flavor Profile of Propyl Heptanoate (B1214049)

Introduction

Propyl heptanoate (also known as propyl heptoate or n-propyl heptylate) is a fatty acid ester recognized for its potent and complex sensory characteristics.[1] As a synthetic flavoring agent, it is utilized in the food and beverage industry to impart specific fruity and aromatic notes.[2] This document provides a comprehensive technical overview of the chemical properties, odor and flavor profile, synthesis, and analytical evaluation of this compound, intended for researchers, scientists, and professionals in flavor chemistry and product development.

Chemical Identity

This compound is the ester formed from the condensation of propanol (B110389) and heptanoic acid.[3] Its fundamental chemical and physical properties are crucial for its application and stability in various matrices.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7778-87-2 | [3][4][5][6] |

| Chemical Formula | C₁₀H₂₀O₂ | [3][4][6] |

| Molecular Weight | 172.26 g/mol | [2][3][4][6] |

| Appearance | Colorless liquid | [3][5] |

| Melting Point | -63.5 °C | [1][2][3] |

| Boiling Point | 207-208 °C at 760 mm Hg | [1][2][3][5] |

| Flash Point | 76.67 °C (170 °F) | [3][5][7] |

| Density | 0.869 g/mL at 25 °C | [2][7] |

| Refractive Index | 1.417 at 20 °C | [2][3] |

| Solubility | Insoluble in water; soluble in alcohol and most organic solvents. | [3][5][7] |

| FEMA Number | 2948 | [2][8][9] |

Sensory Profile

The distinct sensory profile of this compound is its most significant attribute in flavor and fragrance applications. Its perception is highly dependent on its concentration.

Odor Profile

The odor of this compound is predominantly fruity and complex.[5] It is described as having a strong, ether-like quality with a variety of fruit notes.[2][3]

Table 2: Odor Descriptors for this compound

| Concentration | Odor Descriptors | Reference(s) |

| 100% | Sweet, ripe, fruity, apple, pear, pineapple, grape, strawberry, winey, green. | [2][5][7] |

| 1.0% | Sweet, ripe, fruity apple, pear, pineapple, grape and strawberry notes. It imparts a slightly fermented cognac nuance and has juicy tutti frutti-like nuances. | [5][7] |

Flavor Profile

The flavor of this compound is consistent with its aroma, characterized by sweet, waxy, and fruity notes.[5][7]

Table 3: Flavor Descriptors for this compound

| Concentration (in water) | Flavor Descriptors | Reference(s) |

| 5.0 - 15.0 ppm | Sweet, waxy, fruity pineapple, pear, apple and citrus notes with a slight green grassy nuance. | [2][5][7] |

Occurrence and Usage

This compound has been reported as a natural volatile component in fresh apples and in rum.[2] As a food additive, it is approved for use as a flavoring agent in various products.[8][10]

Table 4: Typical Usage Levels of this compound in Food Products

| Food Category | Usage Level (ppm) | Reference(s) |

| Non-alcoholic Beverages | 3.8 - 4.0 | [5][10] |

| Ice Cream, Frozen Dairy | 5.1 | [5][10] |

| Candy | 5.9 | [10] |

| Baked Goods | 18.0 | [10] |

| Alcoholic Beverages | 3.0 | [5][10] |

Olfactory Signaling Pathway

The perception of esters like this compound is initiated by their interaction with olfactory receptors (ORs) in the nasal cavity. While the specific receptors for this compound are not identified, the general signal transduction mechanism for odorants is well-established. This process involves G-protein coupled receptors (GPCRs), leading to the generation of a nerve impulse that is interpreted by the brain as a specific scent.[11]

Experimental Protocols

Chemical Synthesis: Fischer Esterification

This compound is commonly synthesized via Fischer esterification, which involves the acid-catalyzed reaction between heptanoic acid and propanol.[2]

Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine heptanoic acid (1.0 mol), n-propanol (2.0 mol), and a suitable solvent for azeotropic water removal (e.g., toluene, 100 mL).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.05 mol) or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium toward the product. Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete within 2-8 hours.

-

Work-up: After the reaction mixture has cooled to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine (saturated NaCl solution).

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate, MgSO₄). Filter off the drying agent and remove the solvent and excess propanol under reduced pressure using a rotary evaporator. The resulting crude this compound can be further purified by fractional distillation.

Sensory Analysis: Determination of Detection Threshold

The ascending forced-choice method (e.g., a triangle test) is a standard protocol for determining the sensory detection threshold of a flavor compound.[11]

Methodology:

-

Sample Preparation: Prepare a series of dilutions of this compound in the desired matrix (e.g., deodorized water, unflavored beverage base). The concentration steps should be logarithmic (e.g., 1, 2, 4, 8 ppm).

-

Panelist Setup: Conduct the evaluation in sensory booths under controlled lighting and with proper ventilation. Provide panelists with palate cleansers (e.g., unsalted crackers, distilled water).

-

Triangle Test Presentation: For each concentration level, present panelists with three coded samples. Two of the samples are blanks (matrix only), and one contains the this compound dilution. The order of presentation should be randomized for each panelist.

-

Evaluation: Instruct panelists to taste the samples from left to right and identify the "odd" sample. A forced choice is required.

-

Data Analysis: The detection threshold is typically defined as the concentration at which 50% of the panelists can correctly identify the odd sample (accounting for the 33.3% chance of guessing correctly). This is calculated using statistical methods, such as analysis of the proportion of correct responses versus concentration.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0034457) [hmdb.ca]

- 2. This compound | 7778-87-2 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 7778-87-2 | MOLNOVA [molnova.com]

- 5. This compound, 7778-87-2 [thegoodscentscompany.com]

- 6. Heptanoic acid, propyl ester [webbook.nist.gov]

- 7. This compound, 7778-87-2 [perflavory.com]

- 8. This compound | C10H20O2 | CID 229377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. femaflavor.org [femaflavor.org]

- 10. chembk.com [chembk.com]

- 11. benchchem.com [benchchem.com]

Propyl Heptanoate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of propyl heptanoate (B1214049), an ester recognized for its fruity aroma and applications as a flavoring agent and organic solvent.[1] Understanding its solubility is critical for its application in various fields, including the formulation of pharmaceuticals, fragrances, and industrial products.

Core Physical Properties

Propyl heptanoate is a colorless liquid with the molecular formula C10H20O2.[1] It is characterized by its ethereal, grape-like odor.[1] While it is insoluble in water, it is generally soluble in most organic solvents.[1][2]

Qualitative Solubility Profile

| Solvent Classification | Example Solvents | Expected Solubility of this compound |

| Alcohols | Ethanol, Methanol, Isopropanol | Soluble / Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble / Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible |

| Hydrocarbons | Heptane, Toluene, Cyclohexane | Soluble / Miscible |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble / Miscible |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a solvent. The following protocol is a standard procedure that can be adapted for determining the solubility of this compound in various organic solvents.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Pipettes and syringes

-

Centrifuge

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved this compound to settle. For more rapid separation, the samples can be centrifuged at the same constant temperature.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately dilute the aliquot with a known volume of the mobile phase or a suitable solvent to prevent precipitation.

-

Concentration Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as GC or HPLC.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in units such as g/100 g of solvent, mg/mL, or mole fraction.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of this compound solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for determining solubility.

References

An In-depth Technical Guide on the Physicochemical Properties of Propyl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of propyl heptanoate (B1214049), including other relevant physical properties. It details standardized experimental protocols for the determination of these properties and presents logical workflows and conceptual diagrams to illustrate the underlying principles.

Physicochemical Data of Propyl Heptanoate

This compound, also known as propyl heptoate or n-propyl n-heptanoate, is a fatty acid ester with the chemical formula C10H20O2.[1] It is a colorless liquid with a characteristic ethereal and fruity odor, reminiscent of grapes.[2][3][4] It is used as a flavoring agent in various products, including beverages, ice cream, candy, and baked goods.[3] this compound is soluble in most organic solvents but insoluble in water.[1][2][4]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Boiling Point | 207.0 to 208.0 | °C at 760 mmHg |

| Melting Point | -63.5 to -64.8 | °C |

| Density | 0.869 | g/mL at 25 °C |

| Refractive Index | 1.417 | n20/D |

| Molar Mass | 172.26 | g/mol |

| Flash Point | 76.67 | °C (170 °F) |

Data sourced from multiple chemical databases.[1][2][3][4][5][6][7][8]

Experimental Protocols for Property Determination

The determination of the boiling and melting points of a substance is a fundamental experimental procedure in chemistry to assess its purity and identity.[9][10][11][12]

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure compounds, the boiling point is a characteristic physical property.[13] A common and efficient method for determining the boiling point of a small sample of an organic liquid like this compound is the Thiele tube method.[14]

Protocol: Thiele Tube Method

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube (Durham tube).[14]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.[14]

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thile tube containing a high-boiling point oil (e.g., mineral oil), making sure the sample is immersed in the oil.[14]

-

Heating: The side arm of the Thiele tube is gently and evenly heated.[14]

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until the bubbling is vigorous.[14]

-

Boiling Point Reading: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[13][14]

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[10][11] Since this compound has a very low melting point, this determination requires a cryostat or a specialized low-temperature melting point apparatus. A common method for organic solids is using a Mel-Temp apparatus, which can be adapted for low-temperature measurements with appropriate cooling.[10]

Protocol: Digital Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of solidified this compound is finely powdered. A capillary tube is sealed at one end, and the open end is pressed into the solid sample. The tube is then tapped to pack the solid into the sealed end, to a height of about 1-2 mm.[11][15]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[10]

-

Heating and Observation: The sample is heated rapidly at first to get an approximate melting range. The procedure is then repeated with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the expected melting point.[10][15]

-

Melting Range Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.[10][11] For a pure compound, this range should be narrow.[10]

Visualized Workflows and Conceptual Relationships

The following diagrams, created using the DOT language, illustrate the logical workflow for the experimental determination of the boiling point and a conceptual diagram of the factors influencing the physical properties of esters like this compound.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Caption: Factors Influencing the Physical Properties of this compound.

References

- 1. This compound | C10H20O2 | CID 229377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | 7778-87-2 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. shriramassociate.in [shriramassociate.in]

- 6. This compound [stenutz.eu]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0034457) [hmdb.ca]

- 8. This compound, 7778-87-2 [thegoodscentscompany.com]

- 9. quora.com [quora.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. athabascau.ca [athabascau.ca]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

Propyl heptanoate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propyl heptanoate (B1214049) (also known as propyl heptoate or n-propyl heptanoate) is a fatty acid ester.[1] It is an organic compound that finds application as a chemical raw material and organic solvent.[2] This document provides a concise technical summary of its core molecular properties.

Molecular and Physical Data

The fundamental quantitative data for propyl heptanoate is summarized below. This information is critical for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₂ | [1][2][3][4] |

| Average Molecular Weight | 172.26 g/mol | [1][2][3][4] |

| Monoisotopic Molecular Weight | 172.146329884 g/mol | [1] |

| CAS Registry Number | 7778-87-2 | [1][2][3] |

Molecular Composition

The molecular formula C₁₀H₂₀O₂ indicates the elemental makeup of a single molecule of this compound. The diagram below illustrates the relationship between the molecule and its constituent atoms.

References

Propyl Heptanoate: A Comprehensive Safety and Handling Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propyl heptanoate (B1214049), a fatty acid ester with the chemical formula C10H20O2, is a colorless liquid recognized by its characteristic fruity, grape-like, and ethereal odor.[1][2][3] It is utilized as a synthetic flavoring agent in various products, including beverages, ice cream, candy, and baked goods.[3] This guide provides a comprehensive overview of the safety data sheet (SDS) information for propyl heptanoate, tailored for professionals in research and drug development.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use in experimental settings. This compound is soluble in ethanol (B145695) and most organic solvents but is insoluble in water.[1][2]

| Property | Value | Source |

| Molecular Formula | C10H20O2 | ChemBK[1], PubChem[2] |

| Molecular Weight | 172.26 g/mol | ECHEMI[4] |

| Appearance | Colorless liquid | ChemBK[1], The Good Scents Company[5] |

| Odor | Grape and raw fruit aroma, ether-like | ChemBK[1], ChemicalBook[3] |

| Melting Point | -63.5 °C to -64.8 °C | PubChem[2], ChemBK[1], ECHEMI[4] |

| Boiling Point | 207 °C to 208 °C @ 760 mm Hg | PubChem[2], The Good Scents Company[5], ECHEMI[4] |

| Density | 0.869 g/mL at 25 °C | ChemBK[1], ChemicalBook[3] |

| Vapor Pressure | 0.233 mmHg at 25 °C | ChemBK[1] |

| Flash Point | 76.67 °C (170 °F) TCC | The Good Scents Company[5], ECHEMI[4] |

| Refractive Index | n20/D 1.417 | ChemBK[1], ChemicalBook[3] |

| Solubility | Soluble in ethanol and most organic solvents; insoluble in water. | ChemBK[1], PubChem[2], ECHEMI[4] |

Hazard Identification and Classification

A critical aspect of the safety assessment for any chemical is its hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification:

According to multiple sources, this compound does not meet the criteria for GHS hazard classification.[2][5][6] The European Chemicals Agency (ECHA) also indicates that according to the majority of notifications provided by companies, no hazards have been classified for this substance.[7]

| Hazard Classification | Finding | Source |

| GHS Hazard Criteria | Does not meet GHS hazard criteria. | PubChem[2], The Good Scents Company[5] |

| Hazard Statement(s) | None found. | The Good Scents Company[5] |

| Pictogram | None required. | The Good Scents Company[5] |

| Precautionary Statement(s) | None found. | The Good Scents Company[5] |

This lack of classification suggests a low hazard profile under normal conditions of use. However, it is crucial to handle all chemicals with appropriate care in a laboratory setting.

Toxicological Information

Detailed toxicological studies for this compound are not extensively reported in publicly available safety data sheets. Many sources state that oral, dermal, and inhalation toxicity are "Not determined".[5][6] However, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[2][8] This suggests a low order of toxicity for its intended use.

For a structurally related compound, 2-propylheptan-1-ol (B125120), a safety data sheet from BASF provides some toxicological insights, which may be cautiously considered in the absence of data for this compound itself. The assessment for 2-propylheptan-1-ol indicates that it causes skin and eye irritation.[9] However, animal studies did not show skin sensitizing effects, mutagenic effects, or fertility impairment.[9]

| Toxicological Endpoint | Finding for this compound |

| Acute Oral Toxicity | Not determined |

| Acute Dermal Toxicity | Not determined |

| Acute Inhalation Toxicity | Not determined |

| Skin Corrosion/Irritation | Not classified |

| Serious Eye Damage/Irritation | Not classified |

| Respiratory or Skin Sensitization | Not classified |

| Germ Cell Mutagenicity | Not classified |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

Experimental Protocols

Detailed experimental protocols for the toxicological and safety assessments of this compound are not provided in the reviewed safety data sheets. Such studies are typically conducted by manufacturers and submitted to regulatory bodies. The methodologies for these assessments generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

General Workflow for Chemical Safety Assessment:

Handling, Storage, and Personal Protection

Even with a non-hazardous classification, adherence to good laboratory practices is essential when handling this compound.

Handling:

-

Handle in a well-ventilated area.[10]

-

Avoid contact with skin and eyes.[10]

-

Avoid inhalation of vapor or mist.

-

Keep away from sources of ignition as it is a flammable liquid.

-

Use non-sparking tools.[10]

-

Take measures to prevent the buildup of electrostatic charge.

Storage:

-

Store in a cool, dry, and well-ventilated place.[10]

-

Keep container tightly closed.[10]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[10]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[11]

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

Regulatory Information

This compound is regulated as a food additive in many jurisdictions.

| Regulatory Body | Status/Number | Source |

| FDA (U.S. Food and Drug Administration) | Listed under 21 CFR 172.515 as a synthetic flavoring substance.[5] | The Good Scents Company[5] |

| FEMA (Flavor and Extract Manufacturers Association) | Number: 2948 | PubChem[2] |

| JECFA (Joint FAO/WHO Expert Committee on Food Additives) | Number: 168; "No safety concern at current levels of intake when used as a flavouring agent."[2][8] | PubChem[2], JECFA[8] |

| EC (European Community) Number | 231-917-6 | PubChem[2], ECHEMI[4] |

| CAS (Chemical Abstracts Service) Number | 7778-87-2 | PubChem[2] |

Conclusion

This compound is a widely used flavoring agent with a low hazard profile, as indicated by its lack of GHS classification. While comprehensive, publicly available toxicological data is limited, evaluations by regulatory bodies such as JECFA support its safety for use as a flavoring agent. For laboratory and research applications, adherence to standard chemical hygiene practices, including the use of appropriate personal protective equipment and proper storage and handling procedures, is sufficient to ensure a safe working environment. Professionals should always consult the most current and specific Safety Data Sheet provided by their supplier before handling this chemical.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C10H20O2 | CID 229377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 7778-87-2 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound, 7778-87-2 [thegoodscentscompany.com]

- 6. This compound, 7778-87-2 [perflavory.com]

- 7. echa.europa.eu [echa.europa.eu]

- 8. WHO | JECFA [apps.who.int]

- 9. download.basf.com [download.basf.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 7778-87-2 Name: this compound [xixisys.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Propyl Heptanoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of propyl heptanoate (B1214049) through the Fischer esterification of heptanoic acid and n-propanol. Propyl heptanoate is a fragrance and flavoring agent, and its synthesis is a common example of esterification. These application notes detail the chemical principles, experimental setup, and purification methods. All quantitative data is presented in structured tables for clarity, and a visual representation of the experimental workflow is provided. While specific literature data for the synthesis of this compound is limited, the provided protocol is based on established procedures for homologous esters, such as propyl hexanoate, and serves as a robust starting point for optimization.

Introduction

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol, catalyzed by a strong acid. The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using an excess of one of the reactants (usually the less expensive alcohol) or by removing the water formed during the reaction.

The overall reaction for the synthesis of this compound is as follows:

Heptanoic Acid + n-Propanol ⇌ this compound + Water

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

Quantitative Data